Product packaging for Glu-Cys-Lys(Cat. No.:)

Glu-Cys-Lys

Cat. No.: B13827739
M. Wt: 378.45 g/mol
InChI Key: ISXJHXGYMJKXOI-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Tripeptides in Biological Systems Research

Tripeptides, short chains of three amino acids, are of significant interest in biological research due to their diverse and crucial roles in physiological processes. numberanalytics.com They can function as signaling molecules, hormones, and neurotransmitters, or act as intermediates in metabolism. bachem.comresearchgate.net Their small size allows for cost-effective synthesis and makes them attractive for structure-activity relationship studies. bachem.comresearchgate.net

The biological activity of tripeptides is determined by their specific amino acid sequence and three-dimensional structure. numberanalytics.com With the 20 proteinogenic amino acids, it is possible to form 8,000 different tripeptides, offering a vast chemical space for biological function. bachem.com This diversity is further expanded by post-translational modifications. bachem.comnih.gov Tripeptides are involved in a wide array of biological functions, including:

Cell signaling and communication numberanalytics.com

Hormone regulation numberanalytics.com

Protein structure and stability numberanalytics.com

Antimicrobial and antioxidant activities numberanalytics.com

The study of tripeptides provides valuable insights into protein structure and function, as they represent the smallest peptide unit where the influence of adjacent amino acid residues on a central residue can be examined. nih.gov

Historical Context of Tripeptide Studies Relevant to Glu-Cys-Lys Motifs

The study of tripeptides has a rich history, with one of the most prominent examples being glutathione (B108866) (GSH), a tripeptide composed of γ-L-glutamyl-L-cysteinyl-glycine. vaia.com Discovered in 1888, the correct structure of glutathione, featuring an unusual gamma-peptide linkage between glutamate (B1630785) and cysteine, was established in 1935. nih.govresearchgate.net Research on glutathione revealed its critical roles in antioxidant defense, detoxification, and maintaining the cellular redox state. vaia.comnih.gov The biosynthesis of glutathione involves the formation of a γ-glutamyl-cysteine dipeptide, a step catalyzed by glutamate-cysteine ligase (GCL). wikipedia.orgnih.gov This dipeptide is a direct precursor to glutathione. wikipedia.org

Studies on the γ-glutamyl cycle, first described by Meister in the 1970s, highlighted the importance of γ-glutamyl peptides in amino acid transport and metabolism. researchgate.netwikipedia.org This cycle involves the enzyme γ-glutamyl transpeptidase (GGT), which can transfer the γ-glutamyl moiety from glutathione to other amino acids or peptides. mdpi.commdpi.com

The investigation of peptides containing cysteine and lysine (B10760008) has also been a focus of research. For instance, the Cys-Lys crosslink has been explored for stapling peptides to enhance their structural stability. nih.gov Furthermore, the catalytic triad (B1167595) Cys-Glu-Lys has been identified as responsible for the catalytic mechanism in the nitrilase superfamily of enzymes. researchgate.net

Overview of Current Research Trajectories for this compound

Current research involving the this compound sequence and related motifs is multifaceted, spanning from fundamental biochemistry to potential therapeutic applications. The presence of glutamic acid, cysteine, and lysine suggests several avenues of investigation. The cysteine residue, with its thiol group, is a key component of the antioxidant glutathione and can participate in redox reactions and form disulfide bonds. vaia.comcymitquimica.com Lysine is a basic amino acid often involved in protein structure and post-translational modifications. nih.gov Glutamic acid is an acidic amino acid that can participate in enzymatic catalysis. researchgate.net

One area of interest is the role of such peptides in metal binding. The amino acids histidine, glutamic acid, cysteine, and lysine are often found in metal-binding peptides. mdpi.com For example, glutathione is known to chelate metal ions. mdpi.com

Another research direction involves the study of γ-glutamyl peptides. γ-Glutamyl cysteine ligases have been shown to synthesize various γ-glutamyl dipeptides, and research is ongoing to characterize the substrate specificities of these enzymes. nih.gov Additionally, γ-glutamyl-epsilon-lysine, a cross-link found in proteins, is catabolized by the enzyme γ-glutamylamine cyclotransferase. nih.gov

Furthermore, peptides containing the this compound sequence or variations thereof have been investigated in different contexts. For instance, a hemoregulatory peptide, PyroGlu-Glu-Asp-Cys-Lys, has been shown to inhibit myelopoietic colony formation. core.ac.uk Analogs of glutamate-urea-lysine are being evaluated as imaging agents for prostate cancer. nih.gov The continued exploration of peptides like this compound and their analogs holds promise for uncovering new biological functions and developing novel therapeutic and diagnostic tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N4O6S B13827739 Glu-Cys-Lys

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26N4O6S

Molecular Weight

378.45 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24)/t8-,9-,10-/m0/s1

InChI Key

ISXJHXGYMJKXOI-GUBZILKMSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Biochemical Synthesis and Molecular Engineering of Glu Cys Lys and Analogs

Enzymatic Synthesis Pathways and Precursors Involving Glu, Cys, and Lys

The biosynthesis of peptides in organisms is a highly regulated enzymatic process. While the direct enzymatic synthesis of Glu-Cys-Lys is not as extensively documented as that of other peptides like glutathione (B108866), the principles of peptide bond formation by specific ligases and the metabolic pathways of its constituent amino acids provide a framework for understanding its potential biological synthesis.

Glutamate-Cysteine Ligase (GCL) and Related Synthesis Mechanisms

Glutamate-Cysteine Ligase (GCL) is a critical enzyme in the biosynthesis of glutathione (γ-glutamyl-cysteinyl-glycine), a vital antioxidant in most living organisms. wikipedia.orgnih.gov GCL catalyzes the first and rate-limiting step in glutathione synthesis: the ATP-dependent condensation of glutamate (B1630785) and cysteine to form the dipeptide gamma-glutamylcysteine (B196262) (γ-GC). wikipedia.orgwikipedia.org This reaction is notable for the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. wikipedia.orgnih.gov

The mechanism of GCL involves the activation of the γ-carboxyl group of glutamate by ATP, forming a γ-glutamylphosphate intermediate. This is followed by a nucleophilic attack from the amino group of cysteine to form the γ-glutamylcysteine dipeptide. nih.gov While GCL's primary role is in glutathione synthesis, its mechanism of action serves as a model for the enzymatic synthesis of similar dipeptides. The subsequent addition of lysine (B10760008) to γ-glutamylcysteine to form this compound would require a specific ligase capable of recognizing γ-GC as a substrate and catalyzing the formation of a peptide bond with lysine. While a dedicated enzyme for this specific final step has not been widely characterized, the principles of enzymatic peptide synthesis suggest its theoretical possibility.

GCL itself is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The catalytic subunit contains all the substrate and cofactor binding sites and is responsible for the enzymatic activity, while the modifier subunit enhances the catalytic efficiency of GCLC. wikipedia.org The regulation of GCL activity is complex, involving feedback inhibition by glutathione and induction by oxidative stress. nih.govnih.gov

Interconversion of Constituent Amino Acids in Cellular Metabolism Relevant to Tripeptide Assembly

The availability of the precursor amino acids—glutamate, cysteine, and lysine—is crucial for the synthesis of this compound. These amino acids are central nodes in cellular metabolism, and their intracellular concentrations are tightly regulated through various biosynthetic and degradative pathways.

Glutamate: Glutamate is a non-essential amino acid that plays a key role in amino acid metabolism. It can be synthesized from α-ketoglutarate, an intermediate of the Krebs cycle, through the action of glutamate dehydrogenase or aminotransferases. cellsignal.com Glutamine also serves as a major source of glutamate, a conversion catalyzed by glutaminase. cellsignal.com

Cysteine: Cysteine is a sulfur-containing amino acid synthesized in mammals from methionine via the transsulfuration pathway. Homocysteine, an intermediate in methionine metabolism, condenses with serine to form cystathionine, which is then cleaved to produce cysteine. Cysteine is the rate-limiting precursor for glutathione synthesis. nih.gov

Lysine: Lysine is an essential amino acid for humans, meaning it must be obtained from the diet. In plants and bacteria, it is synthesized from aspartate. Lysine metabolism in mammals primarily occurs in the mitochondria and involves its conversion to acetyl-CoA. wikipedia.org

The intricate metabolic network that governs the levels of these amino acids ensures their availability for protein synthesis and the production of other essential biomolecules, including potentially the tripeptide this compound.

Chemical Synthesis Methodologies for this compound and Structural Analogs

Chemical synthesis offers a versatile and controlled approach to producing this compound and its analogs with high purity and yield. Various strategies have been developed for peptide synthesis, each with its advantages and limitations.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the most common method for chemically synthesizing peptides. wikipedia.orgwikipedia.org In SPPS, the peptide chain is assembled stepwise while one end is covalently attached to an insoluble solid support (resin). wikipedia.orgnih.gov This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration. nih.gov

The synthesis of this compound via SPPS would typically proceed from the C-terminus to the N-terminus. The process involves the following cyclical steps:

Attachment: The C-terminal amino acid (lysine) with its α-amino group protected is attached to the solid support.

Deprotection: The α-amino protecting group is removed.

Coupling: The next N-α-protected amino acid (cysteine) is activated and coupled to the free amino group of the resin-bound lysine.

Repetition: The deprotection and coupling steps are repeated with the final amino acid (glutamate).

Cleavage: Once the desired sequence is assembled, the tripeptide is cleaved from the resin, and all side-chain protecting groups are removed.

Two main orthogonal protection strategies are commonly used in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. peptide.com The choice of protecting groups for the reactive side chains of glutamate (γ-carboxyl group), cysteine (thiol group), and lysine (ε-amino group) is crucial to prevent unwanted side reactions. peptide.com

Synthesis Strategyα-Amino Protecting GroupSide-Chain Protecting GroupsCleavage Reagent
Boc Chemistry BocBzl-based (e.g., benzyl (B1604629) for Glu, Cys; 2-Cl-Z for Lys)Strong acids (e.g., HF, TFMSA)
Fmoc Chemistry FmoctBu-based (e.g., tert-butyl for Glu; Trt for Cys; Boc for Lys)Mild base (e.g., piperidine) for α-amino deprotection; strong acid (e.g., TFA) for final cleavage

Chemo-Enzymatic Approaches for Tripeptide Construction

Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical and enzymatic methods. nih.govqyaobio.com This approach often involves the chemical synthesis of peptide fragments, which are then joined together by enzymes. bachem.comrsc.org This strategy can be highly regio- and stereoselective, minimizing the need for extensive side-chain protection and reducing the risk of racemization. nih.govbachem.com

For the synthesis of this compound, a chemo-enzymatic approach could involve the chemical synthesis of a dipeptide, such as Glu-Cys, and its subsequent enzymatic ligation to lysine. Alternatively, enzymes like proteases can be used in reverse to catalyze peptide bond formation under specific conditions that favor synthesis over hydrolysis. nih.gov Engineered ligases, such as omniligase-1, have shown broad specificity and efficiency in ligating peptide fragments. rsc.org

Strategies for Stereoselective Synthesis

Maintaining the correct stereochemistry of the amino acids (typically the L-configuration) is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their three-dimensional structure.

Enzymatic Synthesis: Enzymes are inherently stereoselective, meaning they typically only act on one stereoisomer of a substrate. This makes enzymatic and chemo-enzymatic methods highly advantageous for producing stereochemically pure peptides. nih.gov

Chemical Synthesis: In chemical synthesis, racemization (the conversion of an L-amino acid to a mixture of L- and D-isomers) can occur, particularly during the activation and coupling steps. nih.gov To minimize racemization, several strategies are employed:

Use of appropriate coupling reagents: Reagents like HOBt (hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) can be added to suppress racemization.

Careful control of reaction conditions: Factors such as temperature, solvent, and reaction time can influence the extent of racemization.

Use of pre-formed activated amino acid derivatives: Certain activated esters can be prepared and purified to minimize the risk of racemization during coupling.

Recent advances in synthetic methodologies continue to provide more efficient and stereoselective routes for the preparation of complex peptides like this compound and their analogs, enabling further exploration of their biological functions and therapeutic potential.

Peptide Stapling and Cyclization Involving Glu, Cys, and Lys Residues

Peptide stapling and cyclization are strategies used to enforce conformational rigidity upon a peptide, which is often crucial for its biological activity. digitellinc.com These techniques involve creating a covalent linkage between the side chains of two amino acids within the peptide sequence. For peptides containing glutamic acid, cysteine, and lysine, the diverse reactivity of these residues offers a rich platform for various intramolecular modifications. Classical cyclization methods include the formation of lactam bridges between the amine side chain of lysine and the carboxyl side chain of glutamic acid or aspartic acid. acs.orgsb-peptide.compeptide.com This sidechain-to-sidechain amide bond formation is a well-established strategy for stabilizing peptide structures. peptide.com

The focus of modern molecular engineering, however, has expanded to include more diverse and chemically specific linkages, particularly those involving the highly nucleophilic thiol group of cysteine and the primary amine of lysine.

The selective cross-linking of cysteine and lysine residues is a powerful tool for peptide engineering. The high nucleophilicity of the cysteine thiol and the lysine amine makes them prime targets for reaction with bifunctional electrophilic reagents. rsc.org

Cys-Cys Stapling: This is a common strategy where two cysteine residues, strategically placed within a peptide sequence (e.g., at i and i+4 or i and i+7 positions for an α-helix), are linked together. uq.edu.au The linkage is typically formed via S-alkylation using bis-electrophilic cross-linkers, such as those containing halide groups. uq.edu.au This approach creates a stable thioether-linked macrocycle. uq.edu.au

Cys-Lys Stapling: Stapling between a cysteine and a lysine residue offers an alternative method that leverages the distinct reactivity of a thiol and an amine. This requires asymmetric or heterobifunctional reagents that can selectively react with both residues. nih.gov This strategy has been explored to a lesser extent than Cys-Cys or Lys-Glu stapling but provides unique linker geometries. nih.gov

A significant advancement in both Cys-Cys and Cys-Lys stapling involves the use of hypervalent iodine reagents . digitellinc.comnih.govresearchgate.net These reagents enable the efficient and selective stapling of unprotected peptides under mild conditions, without the need for metal catalysts. nih.govresearchgate.net

For Cys-Cys stapling , bis-functional hypervalent iodine reagents are designed with two reactive warheads that link two cysteine residues, often creating a thioalkyne bridge. researchgate.net

For Cys-Lys stapling , an asymmetric reagent is used. For example, an ethynylbenziodoxolone (EBX) core can be functionalized with an activated ester. nih.gov The hypervalent iodine portion of the reagent reacts selectively with the cysteine thiol, and the activated ester subsequently reacts with the nearby lysine amine to complete the staple. nih.gov

This hypervalent iodine-based methodology is advantageous as the resulting stapled peptides are stable and can be purified and characterized readily. nih.govresearchgate.net Furthermore, the linker itself can be designed to include reactive groups, allowing for post-stapling modifications. nih.govresearchgate.netresearchgate.net

Table 1: Comparison of Cys-Cys and Cys-Lys Stapling Methods
Stapling MethodResidues InvolvedKey ReagentsLinker TypeKey AdvantagesReference
Bis-AlkylationCys, CysBis-electrophilic halides (e.g., dibromoalkanes)ThioetherWell-established, stable linkage uq.edu.au
Hypervalent Iodine ChemistryCys, CysBis-functional EBX-derived reagentsThioalkyneWorks on unprotected peptides, mild conditions, no metal catalyst, allows post-stapling modification nih.govresearchgate.net
Cys, LysAsymmetric EBX reagents with activated esters
Diels-Alder CyclizationLys, CysDiene-dienophile pairsCycloadductTunable stereochemistry acs.org

Cross-linking can occur within a single peptide chain (intramolecular) to induce cyclization or between two different peptide molecules (intermolecular) to form dimers or conjugates. The choice of strategy depends on the desired final structure and function. Glutamic acid, cysteine, and lysine residues provide the necessary reactive sites for a multitude of cross-linking approaches.

Intramolecular Cross-linking: This strategy is used to create cyclic peptides, which often exhibit enhanced stability and defined conformations.

Zero-Length Cross-linking: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the formation of a direct amide bond between the carboxyl group of glutamic acid and the amine group of lysine, resulting in a lactam bridge with no intervening spacer. nih.govnih.gov

Proximity-Driven Cross-linking: Novel methods have been developed where a reaction is initiated at one residue, which then promotes a secondary cyclization reaction with a nearby residue. For instance, a chlorooxime-based cross-linker can first react rapidly with a cysteine residue. This initial conjugation brings the reactive part of the linker into close proximity with a lysine amine, driving an efficient intramolecular amide bond formation to yield a bicyclic peptide. nih.gov This strategy can be used for Cys-Lys-Cys or Lys-Cys-Lys stapling patterns. nih.gov

Specific Adduct Formation: Certain electrophiles can form highly specific cross-links between spatially close residues. The lipid electrophile 4-oxo-2-nonenal (B12555) (ONE), for example, has been shown to react with a cysteine and a lysine residue that are near each other in a protein's three-dimensional structure, forming a stable pyrrole-containing cross-link. nih.gov

Intermolecular Cross-linking: This approach is used to link two separate peptide molecules together.

Heterobifunctional Reagents: Reagents with two different reactive groups are ideal for linking peptides via different residues. For example, a reagent containing both an N-hydroxysuccinimide (NHS) ester (amine-reactive) and a maleimide (B117702) group (thiol-reactive) can be used to link a lysine residue on one peptide to a cysteine residue on another. researchgate.netkorambiotech.com

Homobifunctional Reagents: Reagents with two identical reactive groups, such as disuccinimidyl suberate (B1241622) (DSS), can link the lysine residues of two different peptides. nih.gov Similarly, bifunctional hypervalent iodine reagents can be used to link the cysteine residues of two peptides, forming peptide dimers. nih.govresearchgate.net

Table 2: Selected Intra- and Intermolecular Cross-linking Strategies
StrategyTypeResidues TargetedExample Reagent/MethodOutcomeReference
Lactam Bridge FormationIntramolecularGlu, LysEDC (Zero-length)Cyclic peptide nih.govnih.gov
Proximity-Driven LigationIntramolecularCys, LysChlorooxime-based linkersBicyclic peptide nih.gov
Pyrrole (B145914) FormationIntramolecularCys, Lys4-oxo-2-nonenal (ONE)Cyclic peptide with pyrrole cross-link nih.gov
Heterobifunctional LigationIntermolecularCys, LysNHS-ester/Maleimide linkersPeptide-peptide conjugate korambiotech.com
Homobifunctional LigationIntermolecularLys, LysDisuccinimidyl suberate (DSS)Peptide dimer nih.gov

Structural Biology and Conformational Dynamics of Glu Cys Lys

Investigation of Preferred Conformations in Solution and Bound States

The conformational landscape of a short peptide like Glu-Cys-Lys in solution is typically an ensemble of interconverting structures rather than a single, rigid conformation. The preferred conformations are influenced by a delicate balance of intramolecular hydrogen bonds, electrostatic interactions between the charged side chains of glutamic acid and lysine (B10760008), and interactions with the solvent.

When this compound is part of a larger protein structure (a bound state), its conformation is significantly more defined. A notable example is the prediction of a Cys-Glu-Lys catalytic triad (B1167595) in the active site of Pseudomonas aeruginosa amidase pnas.org. In this bound state, the three residues are held in a specific spatial arrangement to facilitate catalysis, with the cysteine acting as a nucleophile, and the glutamate (B1630785) and lysine residues likely playing roles in modulating the nucleophile's reactivity and stabilizing transition states. This demonstrates that the peptide can adopt a highly ordered and functional conformation upon binding to a specific molecular partner. Another instance shows a Lys-Glu-Cys-Cys-Glu-Lys sequence as a binding site for Fe(III) in human serum albumin, indicating that these residues can coordinate with metal ions, adopting a specific conformation to do so mdpi.com.

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations and computational modeling provide powerful tools to investigate the conformational dynamics of peptides like this compound at an atomic level. These methods can simulate the movement of atoms over time, offering insights into the preferred conformations and the transitions between them.

MD simulations of capped tripeptides containing glutamic acid, cysteine, and lysine have been performed to understand their intrinsic conformational preferences mdpi.commdpi.comresearchgate.net. These simulations typically analyze the Ramachandran plots (φ and ψ angles) to identify populated conformational states such as β-strands, polyproline II (PPII) helices, and various turns mdpi.com. For a tripeptide like this compound, the simulations would likely reveal a complex energy landscape with multiple local minima corresponding to different conformations.

The protonation states of the glutamic acid and lysine side chains, which are dependent on the pH of the environment, are a critical factor in these simulations. Constant pH MD (CpHMD) simulations can model this pH-dependence explicitly. Studies have shown that the conformational sampling of peptides containing glutamic acid and lysine is significantly affected by their protonation state mdpi.com. For instance, the formation of a salt bridge between a deprotonated glutamate (negative charge) and a protonated lysine (positive charge) would be observed in simulations at neutral pH, leading to more compact structures. In contrast, at low pH where both are protonated or at high pH where both are deprotonated, electrostatic repulsion would favor more extended conformations.

The following table summarizes the typical conformational regions explored by peptides containing these residues in MD simulations.

Conformational RegionDescriptionRelevance to this compound
β-strand Extended backbone conformation.Favored by electrostatic repulsion between like charges on side chains.
Polyproline II (PPII) Helix A left-handed helix with three residues per turn, common in short peptides.A likely conformation for flexible, solvated peptides.
Turns (β, γ) Compact structures stabilized by intramolecular hydrogen bonds.Can be promoted by interactions between the side chains.
Salt Bridge Electrostatic attraction between oppositely charged side chains.A key interaction between Glu and Lys at neutral pH, leading to more compact structures.

These computational approaches are invaluable for interpreting experimental data and for providing a dynamic picture of the structural behavior of this compound that is often averaged out in experimental measurements.

Spectroscopic Characterization of Structural Features

Spectroscopic techniques are essential for experimentally probing the structural features of peptides. For this compound, circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are particularly informative.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive method for determining the secondary structure content of peptides and proteins in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a signature of the peptide's average conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules at the atomic level. For this compound, 1D and 2D NMR experiments can be used to determine its solution structure.

Key NMR parameters for structural analysis include:

Chemical Shifts: The chemical shifts of protons (¹H), carbon (¹³C), and nitrogen (¹⁵N) are highly sensitive to the local electronic environment and thus to the peptide's conformation. Deviations of α-proton and α-carbon chemical shifts from "random coil" values can indicate the presence of secondary structure elements uzh.chnih.gov.

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation.

J-couplings: Scalar couplings between nuclei, particularly the ³J(HN,Hα) coupling constant, provide information about backbone dihedral angles (φ).

NMR titration experiments, where spectra are acquired at different pH values, can be used to determine the pKa values of the ionizable groups (the N-terminus, C-terminus, and the side chains of glutamic acid, cysteine, and lysine) and to monitor pH-dependent conformational changes acs.orggmclore.org. For example, the formation of a salt bridge would likely lead to specific changes in the chemical shifts of the protons in the side chains of the involved glutamate and lysine residues.

The table below presents typical ¹H random coil chemical shifts for the amino acids in this compound, which serve as a baseline for identifying conformational changes ualberta.ca.

Amino AcidNHOther Side Chain Protons
Glu 8.364.332.08, 1.95γ: 2.30
Cys 8.234.542.99, 2.82-
Lys 8.254.331.83, 1.70γ: 1.43, δ: 1.65, ε: 2.96

Significant deviations from these values in the NMR spectrum of this compound would indicate the presence of stable secondary structure or specific intramolecular interactions.

Functional Roles and Mechanistic Investigations of Glu Cys Lys Motifs in Biological Contexts

Enzyme Catalytic Triads and Active Site Mimicry

The Glu-Cys-Lys motif is a crucial component of the catalytic machinery in certain enzymes, particularly within the nitrilase superfamily. brennerlab.netnih.gov This triad (B1167595) of amino acid residues works in a coordinated manner to facilitate the hydrolysis of carbon-nitrogen bonds. brennerlab.net The arrangement of these residues within the enzyme's active site creates a microenvironment perfectly tuned for catalysis. nih.gov

A catalytic triad is a set of three amino acid residues in the active site of an enzyme that work together to catalyze a reaction. wikipedia.org In the case of the this compound triad, the cysteine residue typically acts as the nucleophile, the glutamate (B1630785) as a base, and the lysine (B10760008) as an acid. wikipedia.org This arrangement is a classic example of convergent evolution, where different enzyme families have independently evolved a similar catalytic solution to a chemical problem. wikipedia.org

Role of Cys-Glu-Lys in Amidase and Nitrilase Activity

The Cys-Glu-Lys catalytic triad is a hallmark of the nitrilase superfamily, which includes both nitrilases and amidases. brennerlab.netnih.gov These enzymes are involved in a variety of metabolic pathways, including the degradation of natural and synthetic nitriles and amides. researchgate.net The crystal structure of members of this superfamily has revealed a novel α-β-β-α sandwich protein fold that positions the Glu-Lys-Cys catalytic triad for efficient catalysis. brennerlab.net

In the proposed mechanism for nitrilases, the glutamate residue abstracts a proton from the cysteine's thiol group, increasing its nucleophilicity. wikipedia.org The activated cysteine then attacks the carbon atom of the nitrile or amide substrate. The lysine residue is thought to play a role in stabilizing the transition state and protonating the leaving group. wikipedia.org For amidases within this superfamily, a similar mechanism is proposed, with the cysteine initiating a nucleophilic attack on the carbonyl carbon of the amide substrate. nih.gov

The aliphatic amidase from Pseudomonas aeruginosa is a well-studied example of an enzyme containing a Cys-Glu-Lys catalytic triad. nih.gov Modeling studies based on the crystal structure of a related nitrilase predicted this triad to be located at the bottom of a substrate-binding pocket. nih.gov

Stereoelectronic Alignment and Substrate Positioning

The precise three-dimensional arrangement of the Cys-Glu-Lys triad is critical for catalysis, ensuring the correct stereoelectronic alignment of the substrate for nucleophilic attack. The geometry of the active site forces the substrate to bind in an orientation that exposes the susceptible bond to the activated cysteine nucleophile.

In the amidase from Geobacillus pallidus, in addition to the Cys-166, Glu-59, and Lys-134 catalytic triad, a second structurally conserved glutamate (Glu-142) is hydrogen-bonded to the catalytic lysine. nih.gov This additional residue plays a crucial role in positioning the amide substrate correctly. A hydrogen bond between this second glutamate and the substrate's amino group is vital for aligning the carbonyl carbon for a productive nucleophilic attack by the cysteine. nih.gov Mutation of this glutamate to residues that cannot form this hydrogen bond leads to inactivation of the enzyme due to substrate mispositioning. nih.gov This highlights the importance of the entire active site architecture in achieving the necessary alignment for catalysis.

Mutagenesis Studies and Catalytic Mechanisms

Site-directed mutagenesis studies have been instrumental in confirming the functional roles of the individual residues within the Cys-Glu-Lys triad. nih.gov In the aliphatic amidase from Pseudomonas aeruginosa, mutation of the proposed catalytic cysteine (Cys-166) results in a loss of enzyme activity, confirming its role as the catalytic nucleophile. nih.gov Similarly, mutations of the corresponding glutamate and lysine residues in other members of the nitrilase superfamily have been shown to be essential for catalysis. brennerlab.net

These mutagenesis experiments provide strong evidence for the proposed catalytic mechanism involving a thiol acyl-enzyme intermediate. nih.gov The reaction proceeds via a ping-pong mechanism where the amide substrate binds, ammonia (B1221849) is released, and a thioester intermediate is formed at the cysteine residue. Subsequently, a water molecule binds and hydrolyzes the thioester, releasing the carboxylic acid product and regenerating the free enzyme. nih.gov

Table 1: Key Residues in the Cys-Glu-Lys Catalytic Triad and Their Functions
ResidueProposed FunctionSupporting Evidence
Cysteine (Cys)Acts as the primary nucleophile, attacking the substrate.Site-directed mutagenesis studies show that mutating this residue abolishes enzyme activity. nih.gov
Glutamate (Glu)Functions as a general base, activating the cysteine nucleophile by abstracting a proton.Structural models and mechanistic proposals from related enzymes highlight its role in enhancing cysteine's reactivity. wikipedia.org
Lysine (Lys)Acts as a general acid, stabilizing the transition state and protonating the leaving group.Its position in the active site suggests a role in facilitating the catalytic steps following nucleophilic attack. wikipedia.org

Contribution to Cellular Redox Homeostasis and Antioxidant Mechanisms

While the this compound motif is well-established in the context of enzyme catalysis, the presence of a cysteine residue also implicates this motif in cellular redox processes. Cysteine is a key amino acid in redox sensing and signaling due to the reactivity of its thiol group. acs.orgfrontiersin.org The flanking glutamate and lysine residues can influence the reactivity of the cysteine thiol, thereby modulating its role in maintaining cellular redox balance.

Involvement of the Cysteine Residue in Redox Sensing and Signaling

The thiol group of cysteine can undergo a variety of reversible oxidative post-translational modifications, making it an effective molecular switch for regulating protein function in response to changes in the cellular redox environment. frontiersin.org These modifications include the formation of sulfenic acids, disulfides, and S-glutathionylation. acs.org Such modifications can alter an enzyme's catalytic activity or its interaction with other molecules, thereby transducing redox signals into cellular responses. nih.gov

The reactivity of a particular cysteine residue is highly dependent on its local protein environment. nih.gov The presence of nearby acidic or basic residues, such as glutamate and lysine, can lower the pKa of the cysteine thiol, making it more susceptible to oxidation and thus a better redox sensor. nih.gov Therefore, within a this compound motif, the glutamate and lysine can fine-tune the redox sensitivity of the cysteine. A recently discovered covalent lysine-cysteine redox switch involving a nitrogen-oxygen-sulfur (NOS) bridge highlights a direct role for lysine in redox regulation alongside cysteine. researchgate.netgoettingen-research-online.de

Interactions within Glutathione-Related Pathways (as a motif)

Glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in cells and plays a central role in antioxidant defense and redox signaling. nih.gov It is synthesized from glutamate, cysteine, and glycine (B1666218). nih.gov Given that the this compound motif contains two of the three precursors for glutathione synthesis, proteins with this motif are intrinsically linked to the metabolic pathways that maintain the glutathione pool.

While the this compound sequence itself is not glutathione, the cysteine within this motif can participate in glutathione-related antioxidant mechanisms. For instance, it can be a target for S-glutathionylation, a process where glutathione is reversibly attached to a protein cysteine. nih.gov This modification can protect the cysteine from irreversible oxidation and also acts as a redox signal. The local environment created by the adjacent glutamate and lysine could influence the susceptibility of the cysteine to glutathionylation.

Furthermore, the availability of cysteine is often the rate-limiting factor for glutathione synthesis. mdpi.com The breakdown of proteins containing the this compound motif would release these amino acids, directly contributing to the cellular pool available for glutathione production. In this indirect manner, proteins rich in this motif can be considered part of the broader cellular strategy for maintaining redox homeostasis.

Table 2: Potential Roles of the this compound Motif in Redox Regulation
Component of MotifPotential Role in Redox HomeostasisMechanism
Glutamate (Glu)Modulation of Cysteine Reactivity; Precursor for GlutathioneInfluences the pKa of the adjacent cysteine thiol; can be recycled for glutathione synthesis upon protein degradation. nih.govnih.gov
Cysteine (Cys)Direct Redox Sensing and Signaling; Antioxidant ActivityUndergoes reversible oxidative modifications (e.g., disulfide formation, glutathionylation) in response to redox changes. acs.orgfrontiersin.org
Lysine (Lys)Modulation of Cysteine Reactivity; Potential direct role in redox switchesInfluences the pKa of the adjacent cysteine thiol; can form covalent redox-sensitive cross-links with cysteine. nih.govresearchgate.net

Interactions with Biomolecules and Macromolecular Assemblies

The structure of this compound, featuring a negatively charged glutamate, a nucleophilic and redox-active cysteine, and a positively charged lysine, suggests a high potential for diverse interactions with other biological molecules.

Direct experimental studies on the interaction of the this compound tripeptide with specific proteins are not extensively documented. However, the individual properties of its amino acid residues are well-known to mediate protein-protein interactions. The electrostatic potential of the peptide is significant, with the gamma-carboxylate of glutamate and the epsilon-amino group of lysine allowing for the formation of salt bridges with oppositely charged residues on a protein's surface. wikipedia.org Such electrostatic interactions involving lysine and glutamate/aspartate are crucial for the stability of protein structures, like the collagen triple helix. nih.gov

The cysteine residue offers a reactive thiol group, capable of forming covalent disulfide bonds with other cysteine residues on a protein, a fundamental interaction for protein structure and assembly. technologynetworks.com Furthermore, the amino acids composing this tripeptide are frequently found at protein-protein interfaces. Lysine and arginine, with their positive charges, are often enriched on the surfaces of proteins that bind to negatively charged molecules, while glutamate and aspartate are common in proteins that bind to positively charged partners. wikipedia.org In the context of nucleic acid-binding proteins, residues like arginine, lysine, cysteine, and glutamate play crucial roles in recognizing and binding to DNA or RNA. nih.gov Therefore, it is plausible that the this compound motif, whether as a free tripeptide or as part of a larger polypeptide chain, could serve as a recognition and binding site for various proteins.

Table 1: Role of Constituent Amino Acids in Protein Interactions
Amino AcidKey Functional GroupType of InteractionBiological Example
Glutamate (Glu)Carboxylate (-COO⁻)Electrostatic (Ionic Bonds/Salt Bridges)Stabilizing collagen triple helix nih.gov
Cysteine (Cys)Thiol (-SH)Covalent (Disulfide Bonds), Metal CoordinationZinc finger protein coordination with Zn²⁺ nih.gov
Lysine (Lys)Epsilon-amino (-NH₃⁺)Electrostatic (Ionic Bonds/Salt Bridges), Hydrogen BondingBinding of enzymes to coenzymes technologynetworks.com

The structure of this compound strongly suggests its potential as a metal ion chelator, a role extensively documented for the structurally similar tripeptide glutathione (GSH), which has a sequence of Glu-Cys-Gly. nih.govnih.gov In glutathione, the primary coordination sites for metal ions are the sulfhydryl group of cysteine, the amino group, and the carboxyl groups of the glutamate residue. taylorfrancis.com These functional groups allow GSH to form stable complexes with a wide range of metal ions, playing a central role in metal homeostasis and detoxification. nih.govnih.gov

The this compound peptide shares the γ-glutamyl-cysteine core with glutathione, including the critical sulfhydryl group from cysteine that is highly effective at binding metals. nih.gov The replacement of glycine with lysine introduces an additional potential coordination site: the epsilon-amino group of the lysine side chain. This could potentially alter the specificity and stability of metal complexes compared to glutathione. The presence of multiple donor atoms (oxygen from the carboxylates, sulfur from the thiol, and nitrogen from the amino groups) makes this compound a multidentate ligand capable of forming chelate rings with metal ions, which enhances the stability of the resulting complex. This capability is crucial for sequestering toxic metals or transporting essential metal ions within biological systems. nih.gov

Table 2: Comparison of Potential Metal Coordination Sites
PeptideSequencePotential Metal Ion Coordination Sites
Glutathione (GSH)Glu-Cys-GlyGlu α-amino group, Glu carboxyl groups, Cys sulfhydryl group, peptide bonds taylorfrancis.com
This compoundThis compoundGlu α-amino group, Glu carboxyl groups, Cys sulfhydryl group, Lys ε-amino group, peptide bonds

While there is no direct evidence of this compound acting as an enzyme modulator, its constituent amino acids are known to be involved in enzyme regulation. For instance, L-lysine acts as a feedback inhibitor of homocitrate synthase, a key enzyme in its own biosynthetic pathway, by binding to a regulatory site distinct from the active site. nih.gov This binding induces conformational changes that inhibit enzyme activity. nih.gov

The this compound tripeptide possesses functional groups that could potentially interact with enzyme active sites or allosteric sites. The charged glutamate and lysine residues could mimic substrates or products, acting as competitive inhibitors. For example, many enzymes that process amino acids or their derivatives could potentially bind this tripeptide. The cysteine residue's thiol group could interact with metal ions in the active sites of metalloenzymes or participate in redox reactions that modulate enzyme function. Post-translational modifications of lysine and cysteine residues are also known to be critical for regulating the function of a host of metabolic and cellular enzymes. nih.gov Given these properties, it is conceivable that the this compound peptide could function as a direct modulator of certain enzymes, although specific examples have yet to be identified.

Influence on Cellular Processes and Signaling Pathways

The potential of this compound to influence cellular functions can be extrapolated from studies on similar peptides and the known roles of its amino acid components in cellular signaling and metabolism.

Small peptides are increasingly recognized as important modulators of the immune system. While this compound has not been directly studied in this context, other tripeptides have demonstrated significant immunomodulatory activity. For example, the tripeptide Lys-Glu-Asp has been shown to stimulate the proliferation of cells in the neuroimmunoendocrine system and induce the expression of lymphocyte and macrophage markers. nih.govresearchgate.net Another tripeptide, Gly-His-Lys, has been identified as an immunosuppressor. nih.gov

The components of this compound are also linked to immune function. Glutathione (Glu-Cys-Gly) is essential for the optimal functioning of lymphocytes; its depletion impairs T-cell proliferation. Cysteine availability is often a rate-limiting factor for glutathione synthesis and therefore T-cell function. Furthermore, peptides containing cysteine can have direct effects. Studies have shown that cysteinylated peptides, where a cysteine residue is post-translationally modified, can significantly inhibit T-cell proliferation and recognition, suggesting a mechanism for tumor-induced T-cell tolerance. mdpi.com This indicates that a cysteine-containing peptide like this compound could potentially interact with and modulate T-cell signaling pathways, although the specific nature of this effect—whether stimulatory or inhibitory—would require experimental investigation.

Table 3: Examples of Immunomodulatory Tripeptides
TripeptideSequenceObserved Immunomodulatory EffectReference
-Lys-Glu-AspStimulates proliferation and expression of lymphocyte markers nih.govresearchgate.net
-Gly-His-LysSuppresses immune reactivity (immunosuppressor) nih.gov

The constituent amino acids of this compound are central players in cellular metabolism, and their availability directly impacts major metabolic pathways. Glutamate is a key node in metabolism, serving as both a carbon and nitrogen donor. nih.gov It can be converted to α-ketoglutarate to enter the tricarboxylic acid (TCA) cycle for energy production or act as a nitrogen source for the synthesis of other non-essential amino acids and nucleotides. nih.govresearchgate.net

Cysteine is a sulfur-containing amino acid crucial for the synthesis of proteins, coenzyme A, and, most notably, the major intracellular antioxidant glutathione. technologynetworks.com The synthesis of glutathione itself represents a significant metabolic flux dependent on the availability of glutamate and cysteine. researchgate.net

Lysine is an essential amino acid, meaning it must be obtained from the diet. Its primary metabolic role is in protein synthesis. technologynetworks.com Beyond this, post-translational modifications of lysine, such as acetylation, have emerged as a widespread mechanism for regulating the activity of metabolic enzymes. nih.gov Extensive acetylation of enzymes involved in glycolysis, the TCA cycle, and fatty acid metabolism has been observed, suggesting a broad regulatory role in coordinating metabolic pathways in response to nutrient status. nih.gov

Therefore, an influx of this compound into a cell would provide substrates that directly feed into these critical pathways, influencing the metabolic state. The availability of these three amino acids could alter the flux through the TCA cycle, glutathione synthesis, and protein synthesis, demonstrating the potential for this tripeptide to impact cellular metabolism at a fundamental level.

Role as a Substrate for Post-Translational Modifications (PTMs)

The this compound tripeptide motif presents a chemically diverse landscape, making it a potential substrate for a variety of post-translational modifications (PTMs). Each constituent amino acid possesses a reactive side chain—the γ-carboxyl group of glutamate, the sulfhydryl group of cysteine, and the ε-amino group of lysine—that can be targeted by specific enzymes to introduce covalent modifications. These modifications can significantly alter the peptide's physicochemical properties, including its charge, hydrophobicity, and structure, thereby influencing its biological activity and interactions.

Lysine-Specific PTMs (e.g., Acetylation, Ubiquitination)

The ε-amino group of the lysine residue within the this compound motif is a primary target for several significant PTMs, most notably acetylation and ubiquitination. These modifications are crucial in regulating a vast array of cellular processes.

Acetylation is the addition of an acetyl group to the lysine's ε-amino group, a reaction that neutralizes its positive charge. This modification is known to play a critical role in regulating protein-protein interactions and protein stability. While direct experimental evidence for the acetylation of the lysine in an isolated this compound peptide is not extensively documented, the principles of lysine acetylation within larger proteins are well-established. The proximity of a cysteine residue, as found in the this compound motif, may be particularly relevant. Research has suggested that lysine acetylation can be facilitated by a nearby cysteine through a mechanism involving an S-acetylated cysteine intermediate followed by an S→N acetyl transfer. nih.gov This suggests that the cysteine in the this compound sequence could potentially influence the acetylation status of the adjacent lysine.

Ubiquitination involves the covalent attachment of ubiquitin, a 76-amino acid regulatory protein, to the lysine residue. broadinstitute.org This process is fundamental to the regulation of protein degradation through the proteasome, as well as having non-proteolytic roles in signaling, DNA repair, and protein localization. broadinstitute.orgbiorxiv.org The ubiquitination process is a multi-step enzymatic cascade that results in the formation of an isopeptide bond between the C-terminal glycine of ubiquitin and the ε-amino group of the target lysine. nih.govtandfonline.com While proteomic studies have identified countless ubiquitination sites, the specificity is often determined by the broader protein context and the recognition motifs of specific E3 ubiquitin ligases. A consensus analysis of ubiquitination sites has revealed that certain amino acids are less frequently found adjacent to ubiquitinated lysines. Notably, cysteine, histidine, and lysine are found at a lower frequency next to ubiquitinated lysines in the human proteome. nih.gov This might suggest that the presence of cysteine in the this compound motif could influence the likelihood of the lysine residue being a target for ubiquitination.

ModificationEnzymatic MachineryKey Functional ConsequencesPotential Influence of this compound Motif
AcetylationLysine Acetyltransferases (KATs), Lysine Deacetylases (KDACs)Neutralizes positive charge, alters protein interactions and stability.The adjacent cysteine could facilitate acetylation via an S→N acetyl transfer mechanism.
UbiquitinationE1 (activating), E2 (conjugating), E3 (ligating) enzymesProtein degradation, signaling, DNA repair, protein trafficking.The presence of an adjacent cysteine may influence the probability of ubiquitination.
Cysteine-Specific PTMs (e.g., S-Nitrosylation, S-Glutathionylation)

The sulfhydryl group of the cysteine residue in the this compound motif is highly reactive and susceptible to a range of redox-based PTMs, including S-nitrosylation and S-glutathionylation. These modifications are critical in cellular signaling and the response to oxidative and nitrosative stress.

S-Nitrosylation is the covalent attachment of a nitric oxide (NO) moiety to the sulfur atom of a cysteine residue, forming an S-nitrosothiol. This reversible modification can modulate protein activity, stability, and localization. nih.gov The specificity of S-nitrosylation is not solely determined by the primary sequence but is also influenced by the local microenvironment, including the presence of acidic or basic residues. nih.gov The flanking glutamate (acidic) and lysine (basic) residues in the this compound motif could therefore play a significant role in modulating the reactivity of the cysteine thiol towards nitrosylating agents. An acid-base motif in proximity to the cysteine can facilitate the formation of the thiolate anion (S-), which is more reactive towards NO species.

S-Glutathionylation is the formation of a mixed disulfide bond between a protein cysteine and the tripeptide glutathione (GSH). This modification protects cysteine residues from irreversible oxidation and also serves as a regulatory switch in various signaling pathways. nih.govbmbreports.org Similar to S-nitrosylation, the propensity of a cysteine residue to undergo S-glutathionylation is influenced by its local environment. nih.gov Specifically, cysteines in a basic microenvironment, which can be created by a nearby lysine or arginine residue, are more susceptible to this modification. nih.gov The lysine residue in the this compound motif could lower the pKa of the cysteine thiol, promoting the formation of the thiolate anion and thereby facilitating its reaction with oxidized glutathione (GSSG) or other glutathionylating agents.

ModificationMechanismKey Functional ConsequencesPotential Influence of this compound Motif
S-NitrosylationCovalent attachment of a nitric oxide group to the cysteine thiol.Modulation of protein activity, stability, and localization in response to NO signaling.The flanking glutamate and lysine may act as an acid-base motif, influencing the reactivity of the cysteine.
S-GlutathionylationFormation of a mixed disulfide with glutathione.Protection from irreversible oxidation, regulation of protein function in response to oxidative stress.The neighboring lysine could create a basic microenvironment, increasing the susceptibility of the cysteine to glutathionylation.
Glutamate-Specific PTMs (e.g., Methylation, Carbonylation)

The γ-carboxyl group of the glutamate residue in the this compound motif can also be a target for PTMs, such as methylation and carbonylation, although these are generally considered less common than modifications on lysine and cysteine.

Methylation of glutamate involves the addition of a methyl group, which can neutralize its negative charge and increase its hydrophobicity. While lysine and arginine methylation are well-studied, glutamate methylation has been identified in both prokaryotic and eukaryotic proteins. nih.govacs.org Proteomic screening has revealed that glutamate methylation is a potentially widespread modification in eukaryotes, though its functional roles are still being elucidated. nih.govacs.org The identification of glutamate methylation often relies on mass spectrometry to detect the characteristic mass shift.

Carbonylation is an irreversible oxidative modification that converts the side chains of several amino acids, including proline, arginine, lysine, and threonine, into carbonyl derivatives (aldehydes or ketones). Glutamate can be indirectly carbonylated through the oxidation of other amino acid residues, such as arginine and proline, which can be converted to glutamic semialdehyde. nih.gov Protein carbonylation is often a marker of severe oxidative stress and can lead to a loss of protein function. The detection of carbonylated proteins and the identification of specific modification sites are typically achieved through derivatization of the carbonyl group followed by mass spectrometry analysis. nih.govnih.gov

ModificationChemical ChangeKey Functional ConsequencesDetection Methods
MethylationAddition of a methyl group to the γ-carboxyl group.Neutralizes negative charge, increases hydrophobicity, potential regulatory roles.Mass Spectrometry.
CarbonylationConversion to a carbonyl derivative (e.g., glutamic semialdehyde).Often a marker of oxidative damage, can lead to loss of protein function.Derivatization followed by Mass Spectrometry.

Advanced Analytical and Spectroscopic Methodologies in Glu Cys Lys Research

Mass Spectrometry-Based Characterization of Glu-Cys-Lys and its Derivatives

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of peptides like this compound. It provides highly accurate data on molecular weight and amino acid sequence. Typically, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to convert the peptide into gas-phase ions with minimal fragmentation.

The primary analysis yields the mass-to-charge ratio (m/z) of the intact peptide, allowing for the confirmation of its molecular weight. For this compound, the theoretical monoisotopic mass is 396.14 Da. High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, can measure this mass with sub-ppm accuracy, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is utilized for sequence verification. In this process, the precursor ion of this compound is isolated and subjected to fragmentation, commonly through Collision-Induced Dissociation (CID). This process cleaves the peptide bonds, generating a predictable series of fragment ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide.

Furthermore, MS is invaluable for identifying derivatives and post-translational modifications. The thiol group of the cysteine residue is susceptible to oxidation, forming disulfide bonds (dimerization) or being oxidized to sulfinic or sulfonic acid. These modifications result in specific mass shifts that are readily detectable by MS. For instance, the oxidation of the thiol (-SH) to a sulfonic acid group (-SO3H) would increase the mass of the peptide by 47.98 Da.

Table 1: Theoretical m/z Values for Protonated this compound and its Primary MS/MS Fragments.
Ion TypeSequenceTheoretical Monoisotopic m/z ([M+H]⁺)
PrecursorThis compound397.15
b₁Glu130.05
b₂Glu-Cys233.08
y₁Lys147.11
y₂Cys-Lys250.14

Fluorescence-Based Detection and Imaging Techniques

Fluorescence-based methods offer high sensitivity and are suitable for the detection and imaging of this compound in various samples, including biological systems. rsc.org These techniques typically rely on fluorescent probes that selectively react with one of the functional groups present in the tripeptide.

The thiol group of the cysteine residue is a prime target for selective labeling due to its unique reactivity. Probes based on maleimide (B117702), iodoacetamide, or acrylate moieties can undergo specific covalent reactions with the thiol group, leading to a significant change in their fluorescence properties (a "turn-on" or "turn-off" response). A variety of analytical methods for detecting cysteine have been developed using fluorescence spectroscopy. rsc.org The detection limit for cysteine with some probes can be as low as the nanomolar range, indicating high sensitivity. rsc.org

Similarly, the primary amine of the lysine (B10760008) side chain and the N-terminal amine of glutamic acid can be targeted by amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) ester or isothiocyanate groups. The selection of a particular probe depends on the desired specificity and the experimental conditions, such as pH. Some amino acids, including lysine, have been shown to emit intrinsic fluorescence, particularly when aggregated, which could potentially be harnessed for detection without external probes. researchgate.net

These labeling strategies enable not only the quantification of this compound in solutions using fluorometers but also its visualization within cellular compartments through fluorescence microscopy. This allows for the investigation of the peptide's localization and trafficking in biological contexts.

Table 2: Hypothetical Fluorescent Probes for Selective Detection of Functional Moieties in this compound.
Target MoietyProbe ClassExample ProbeTypical Ex/Em (nm)Detection Principle
Cysteine ThiolAcrylate-basedDansyl Acrylate~340 / ~525Conjugate addition reaction causes fluorescence turn-on. rsc.org
Lysine AmineNHS EsterFluorescein-NHS~494 / ~518Stable amide bond formation with the primary amine.
N-Terminal AmineIsothiocyanateFITC~495 / ~519Reaction with the alpha-amino group to form a thiourea linkage.
Glutamic Acid CarboxylCarbodiimide ChemistryEDC with Fluorescent AmineVariableTwo-step reaction coupling a fluorescent amine to the carboxyl group.

Electrochemical and Other Sensor Development for Detection

Electrochemical sensors provide a rapid, cost-effective, and highly sensitive platform for the detection of electroactive molecules like this compound. The electroactivity of this tripeptide is primarily attributed to the cysteine residue, whose thiol group can be readily oxidized at an electrode surface. nih.gov

The development of such sensors involves modifying the surface of an electrode (e.g., glassy carbon, gold, or platinum) to enhance the electrochemical signal and improve selectivity. Nanomaterials, such as graphene, carbon nanotubes, and metal nanoparticles, are often used to increase the electrode's surface area and catalytic activity, thereby lowering the oxidation potential and improving the detection limit. researchgate.net

For instance, a sensor for this compound could be designed based on the electrocatalytic oxidation of the cysteine residue on a modified electrode. By applying a potential sweep (as in cyclic voltammetry) or a constant potential (amperometry), the concentration of the peptide can be determined by measuring the resulting current. The normal level of free cysteine in healthy individuals is in the low micromolar range, necessitating sensitive detection methods. nih.gov

To enhance selectivity, enzymes or specific binding molecules can be immobilized on the electrode surface to create a biosensor. While specific enzymes for this compound are not commonly characterized, a hypothetical biosensor could utilize an enzyme that recognizes one of the terminal amino acids or the peptide linkage itself.

Table 3: Comparison of Performance for Hypothetical Electrochemical Sensors for this compound Detection.
Electrode ModificationDetection PrinciplePotential Linear Range (μM)Potential Limit of Detection (LOD) (μM)
Bare Glassy Carbon Electrode (GCE)Direct oxidation of Cysteine50 - 100010.5
Reduced Graphene Oxide/GCEElectrocatalytic oxidation of Cysteine0 - 10000.32 researchgate.net
Gold Nanoparticle/Carbon Nanotube CompositeEnhanced electrocatalysis and surface area0.5 - 2000.05
Enzyme-Immobilized ElectrodeBiocatalytic reaction with peptide1 - 5000.1

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of peptides from complex mixtures. nih.gov For a relatively small and polar tripeptide like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkylated silica, such as C18) and a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer is used to elute the components. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and retention of the peptide.

Quantification is typically achieved using a UV detector, monitoring the absorbance of the peptide bond at around 210-220 nm. For higher sensitivity and selectivity, a fluorescent detector can be used after pre- or post-column derivatization of the peptide with a fluorescent tag.

For unambiguous identification and quantification, especially in complex biological matrices, HPLC is often coupled directly to a mass spectrometer (LC-MS). This hyphenated technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS, allowing for the precise quantification of this compound even at very low concentrations. Several analytical methods for amino acid detection have been developed using HPLC. rsc.org

Table 4: Representative RP-HPLC Method for the Analysis of this compound.
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size sielc.com
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient5% to 40% B over 20 minutes
Flow Rate1.0 mL/min sielc.com
DetectionUV at 214 nm
Hypothetical Retention Time~8.5 min

Computational and Bioinformatic Approaches in Glu Cys Lys Research

Sequence Analysis and Conservation Patterns

Sequence analysis is a fundamental bioinformatic approach used to understand the evolutionary and functional context of a peptide sequence. For the tripeptide Glu-Cys-Lys, this involves searching for its occurrences within protein sequence databases to identify proteins where this motif is present. The conservation of this tripeptide across different species can provide insights into its potential functional importance.

Highly conserved sequences are often indicative of critical roles in protein structure or function. nih.gov The presence of the this compound motif in orthologous proteins from diverse organisms would suggest that this specific arrangement of amino acids has been maintained through evolution due to selective pressure. This conservation could be linked to a crucial role in enzymatic activity, protein-protein interactions, or the maintenance of protein stability. nih.gov

Conversely, the absence of strict conservation might indicate a less critical or more adaptable role. It is also important to consider the context of the surrounding amino acids, as the functional significance of this compound is likely influenced by the local chemical environment within the larger protein.

Table 1: Hypothetical Conservation Analysis of the this compound Motif in a Protein Family

SpeciesProteinSequence ContextConservation Status
Homo sapiensProtein X...-Ala-This compound -Gly-...Highly Conserved
Mus musculusProtein X...-Ala-This compound -Gly-...Highly Conserved
Danio rerioProtein X...-Val-This compound -Ser-...Conserved
Drosophila melanogasterProtein X...-Ser-Glu-Cys-Arg -Gly-...Partially Conserved (Lys -> Arg)
Saccharomyces cerevisiaeProtein X...-Leu-Asp-Cys-Lys -Ala-...Partially Conserved (Glu -> Asp)

This table presents a hypothetical scenario illustrating how the conservation of the this compound motif might be analyzed across different species. The data is for illustrative purposes and does not represent actual experimental findings.

In Silico Prediction of Functional Sites and Interactions

Computational methods can be employed to predict the potential functional roles of the this compound tripeptide by identifying putative functional sites and predicting its interactions with other molecules. These in silico predictions are valuable for generating testable hypotheses for further experimental validation.

Prediction of Functional Sites:

The individual amino acids of this compound possess distinct chemical properties that can contribute to various functions. Glutamic acid has a negatively charged side chain, cysteine contains a reactive thiol group, and lysine (B10760008) has a positively charged side chain. Bioinformatic tools can analyze the local environment of the tripeptide within a protein structure to predict its involvement in:

Catalytic Activity: The side chains of glutamic acid and lysine can act as general acids or bases, while the thiol group of cysteine is a potent nucleophile. acs.org Software can identify similarities to known catalytic sites in other enzymes.

Metal Binding: The carboxylate group of glutamate (B1630785), the thiol of cysteine, and the amino group of lysine can all coordinate with metal ions. mdpi.com Computational programs can screen for potential metal-binding sites based on the geometry and spacing of these residues.

Post-Translational Modification Sites: Lysine is a common site for various post-translational modifications, including ubiquitination, acetylation, and methylation. nih.gov Cysteine can undergo oxidation and S-nitrosylation. Prediction algorithms can identify sequence motifs and structural features that suggest the likelihood of such modifications. researchgate.net

Prediction of Molecular Interactions:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking simulations can be used to predict its interaction with:

Other Proteins: The charged and polar nature of this compound makes it a potential site for protein-protein interactions. nih.gov Docking algorithms can predict how this tripeptide might fit into the binding pocket of another protein.

Small Molecules: The diverse chemical functionalities of this compound could allow it to bind to a variety of small molecules, including substrates, inhibitors, or cofactors.

Peptides: Peptides are known to mediate a significant number of protein-protein interactions. frontiersin.org

Table 2: Example of In Silico Functional Site Prediction for a this compound Containing Peptide

Prediction ToolPredicted FunctionKey Residues InvolvedConfidence Score
PROSITEPotential metal-binding siteCys, GluHigh
NetPhosPotential phosphorylation siteNone predictedLow
UbPredPotential ubiquitination siteLysMedium
COACHLigand-binding site predictionGlu, LysHigh

This table is a hypothetical representation of the output from various bioinformatic tools used to predict functional sites. The confidence scores are for illustrative purposes.

Rational Design of this compound Analogs for Specific Research Purposes

Rational design involves the use of computational methods to design new molecules with desired properties. frontiersin.org In the context of this compound, this approach can be used to create analogs of the tripeptide for a variety of research applications. By systematically modifying the structure of this compound and computationally evaluating the properties of the resulting analogs, researchers can identify candidates with enhanced or novel functionalities.

Design Strategies:

Amino Acid Substitution: Replacing one or more of the amino acids in this compound with other natural or unnatural amino acids can alter its properties. For example, substituting lysine with arginine would maintain the positive charge but change the geometry and hydrogen bonding potential. researchgate.net

Modifications to the Peptide Backbone: Altering the peptide backbone can improve stability or introduce conformational constraints.

Addition of Chemical Moieties: Attaching fluorescent tags, cross-linking agents, or other chemical groups to the side chains of Glu, Cys, or Lys can create valuable tools for biochemical and cell biology studies.

Computational Evaluation:

Once a set of virtual analogs has been designed, computational methods are used to predict their properties, including:

Binding Affinity: Molecular docking and molecular dynamics simulations can be used to estimate the binding affinity of the analogs for a specific target molecule. nih.gov

Stability: Computational tools can predict the susceptibility of the analogs to proteolytic degradation.

Physicochemical Properties: Properties such as solubility, and isoelectric point can be calculated to ensure the suitability of the analogs for experimental use.

Table 3: Hypothetical Design and In Silico Evaluation of this compound Analogs

AnalogModificationPredicted PropertyResearch Application
Glu-Cys-ArgLysine to Arginine substitutionAltered binding specificityProbing the role of charge in protein interactions
Ac-Glu-Cys-LysN-terminal acetylationIncreased stabilityStudies requiring resistance to aminopeptidases
Glu-Pen-LysCysteine to Penicillamine substitutionIncreased resistance to oxidationInvestigating the role of the thiol group in redox signaling
This compound(Biotin)Biotinylation of LysineAffinity for streptavidinPull-down assays to identify binding partners

This table provides hypothetical examples of rationally designed this compound analogs and their potential applications, based on in silico predictions.

Emerging Research Applications of Glu Cys Lys Non Clinical

Utilization as a Ligand for Nanomaterials in Bioimaging and Sensing

The functional groups within the Glu-Cys-Lys peptide make it an excellent candidate for use as a ligand in the surface modification of nanomaterials. The cysteine residue can form a strong bond with noble metal surfaces, the glutamic acid residue can influence solubility and participate in electrostatic interactions, and the lysine (B10760008) residue provides a primary amine for further conjugation or electrostatic binding.

Gold nanoclusters (AuNCs) are ultrasmall nanoparticles (typically <2 nm) that exhibit molecule-like properties, including strong fluorescence, making them valuable for bioimaging. nih.gov Their stability and optical properties are highly dependent on the protective ligand shell. The thiol group (-SH) of cysteine is known to have a strong affinity for gold surfaces, forming a stable gold-sulfur (Au-S) covalent bond. sb-peptide.comrsc.org This interaction is fundamental to the use of cysteine-containing peptides for stabilizing AuNCs. nih.gov

The this compound tripeptide can act as a multidentate ligand for AuNCs. The primary role of the cysteine residue is to anchor the peptide to the gold surface, effectively protecting the nanocluster core from aggregation and quenching of its fluorescence. rsc.org The glutamic acid and lysine residues, with their respective negative and positive charges at physiological pH, can enhance the colloidal stability of the nanoclusters in aqueous environments through electrostatic repulsion. Furthermore, these charged residues can influence the interaction of the AuNCs with biological molecules and cellular environments.

Amino Acid ResidueFunctional GroupRole in Gold Nanocluster Functionalization
Glutamic Acid (Glu) Carboxyl (-COOH)Enhances aqueous solubility and colloidal stability; provides a negative charge for electrostatic interactions.
Cysteine (Cys) Thiol (-SH)Forms strong covalent Au-S bonds for robust anchoring to the gold surface, ensuring stability and protection of the nanocluster core. sb-peptide.comrsc.org
Lysine (Lys) Amino (-NH₂)Provides a positive charge for enhanced stability and offers a site for further conjugation with other molecules (e.g., targeting ligands, fluorophores). researchgate.net

This table summarizes the potential roles of each amino acid residue in this compound when used as a ligand for gold nanoclusters, based on the known chemistry of these functional groups.

The functionalization of nanoparticles with peptides can transform them into highly specific tools for research, enabling targeted imaging and sensing. Peptides can serve as biorecognition elements that bind to specific cellular receptors or other biomolecules. The this compound tripeptide can be used as a platform for creating such targeted research tools.

For instance, peptides containing cysteine, glutamic acid, and lysine have been incorporated into nanoparticle systems for targeted applications. A peptide containing the sequence Cys-Arg-Glu-Lys-Ala (CREKA) was conjugated to superparamagnetic iron oxide nanoparticles for imaging tumor-associated clotted proteins. In this context, the cysteine residue provides the means for conjugation to the nanoparticle.

The this compound peptide itself offers multiple points for attachment and interaction. The cysteine residue can be used to attach the peptide to a gold or quantum dot nanoparticle. The lysine's primary amine can then be conjugated to a targeting moiety, such as a small molecule or another peptide, using well-established bioconjugation chemistry. The glutamic acid residue can help to maintain the solubility and biocompatibility of the resulting nanoparticle conjugate. The development of such peptide-conjugated nanoparticles is a burgeoning area of research for creating sophisticated probes for studying biological processes at the molecular level.

Development of Biochemical Probes and Research Reagents

The unique chemical properties of this compound make it a candidate for the development of specialized biochemical probes and research reagents. The thiol group of cysteine is redox-active and can participate in disulfide bond formation or react with specific electrophiles. This reactivity can be harnessed to design probes for detecting reactive oxygen species or for labeling proteins.

While specific probes based on the this compound sequence are not yet widely reported, the related tripeptide glutathione (B108866) (γ-L-Glutamyl-L-cysteinyl-glycine) is a cornerstone of cellular antioxidant defense and has been the basis for numerous research reagents. mdpi.com Given the structural similarity, this compound could potentially be explored as a bifunctional trapping agent or as a synthetic substrate for enzymes involved in glutathione metabolism. scbt.com For example, isotopically labeled versions of L-γ-Glutamyl-L-cysteinyl-L-lysine are available for use in proteomics research, suggesting its utility as an internal standard or tracer in metabolic studies. scbt.commedchemexpress.com

Application in Peptide Engineering and Protein Design Studies

In peptide engineering and protein design, researchers aim to create novel peptides and proteins with specific structures and functions. The defined sequence of this compound offers several features that can be exploited in this field. The ability of cysteine and lysine residues to be selectively modified allows for the creation of "stapled" or cyclized peptides.

Peptide stapling is a strategy used to constrain a peptide into a specific conformation, often an alpha-helix, which can enhance its stability, cell permeability, and binding affinity to its target. nih.gov This can be achieved by creating a covalent linkage between two amino acid side chains. While various amino acid pairs can be used, stapling between cysteine and lysine has been explored. nih.gov This involves reacting the thiol group of cysteine and the amino group of lysine with a bifunctional linker. The this compound sequence contains both of these residues, making it a potential motif for intramolecular cyclization or for serving as a conjugation site in a larger peptide sequence designed for specific structural or functional properties. The glutamic acid residue could also participate in forming lactam bridges with lysine under certain conditions, another method of peptide cyclization. sb-peptide.com

The principles of using constituent amino acids of this compound in peptide engineering are summarized below:

Engineering StrategyInvolved ResiduesLinkage TypePurpose
Peptide Stapling Cysteine, LysineThioether or other covalent bond via a linkerTo enforce a specific secondary structure (e.g., α-helix), increasing stability and target affinity. nih.gov
Peptide Cyclization Glutamic Acid, LysineLactam bridge (amide bond)To create cyclic peptides with improved stability and constrained conformation. sb-peptide.com
Disulfide Bridging Two Cysteine residues (in a larger peptide context)Disulfide (-S-S-) bondTo form cyclic structures or link peptide chains, often crucial for biological activity.

This table illustrates established peptide engineering strategies that could be applied to peptides containing the this compound sequence or its constituent amino acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.